5-Methoxy-2-naphthoic acid

COX-2 inhibition Regioisomer selectivity Anti-inflammatory screening

5-Methoxy-2-naphthoic acid (CAS 5043-31-2) is a monosubstituted 2-naphthoic acid bearing a methoxy group at the 5-position of the naphthalene ring. It is a positional isomer of 6-methoxy-2-naphthoic acid, the active metabolite of the NSAID nabumetone, and shares the same molecular formula (C₁₂H₁₀O₃, MW 202.21 g/mol) but differs fundamentally in substitution geometry.

Molecular Formula C12H10O3
Molecular Weight 202.21 g/mol
Cat. No. B8702312
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methoxy-2-naphthoic acid
Molecular FormulaC12H10O3
Molecular Weight202.21 g/mol
Structural Identifiers
SMILESCOC1=CC=CC2=C1C=CC(=C2)C(=O)O
InChIInChI=1S/C12H10O3/c1-15-11-4-2-3-8-7-9(12(13)14)5-6-10(8)11/h2-7H,1H3,(H,13,14)
InChIKeyQDECJNWVPYZYIP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Methoxy-2-naphthoic Acid: Sourcing a Regioisomerically Defined Naphthalene Carboxylic Acid Scaffold


5-Methoxy-2-naphthoic acid (CAS 5043-31-2) is a monosubstituted 2-naphthoic acid bearing a methoxy group at the 5-position of the naphthalene ring. It is a positional isomer of 6-methoxy-2-naphthoic acid, the active metabolite of the NSAID nabumetone, and shares the same molecular formula (C₁₂H₁₀O₃, MW 202.21 g/mol) but differs fundamentally in substitution geometry [1]. The compound exhibits a predicted LogP of approximately 2.55 and a melting point of 215 °C [2]. Unlike its 6-methoxy isomer, 5-methoxy-2-naphthoic acid demonstrates markedly weaker inhibition of cyclooxygenase-2 (COX-2), with an IC₅₀ greater than 10,000 nM, positioning it as a distinct pharmacological tool for studies where COX-mediated confounding is undesirable [3].

Why 5-Methoxy-2-naphthoic Acid Cannot Be Replaced by Its 6-Methoxy Isomer in Research Procurement


Generic substitution of 5-methoxy-2-naphthoic acid with 6-methoxy-2-naphthoic acid—or vice versa—is scientifically unsound because the position of the methoxy substituent on the naphthalene ring dictates distinct electronic, steric, and biological interaction profiles. Experimental evidence demonstrates that moving the methoxy group from the 5- to the 6-position converts the compound from a negligible COX-2 inhibitor (IC₅₀ > 10,000 nM) to a functionally relevant COX-2 inhibitor (IC₅₀ = 19.84 µM), a difference of at least 2-fold in potency [1][2]. In studies of regioisomeric naphthoic acids, the apparent pKa also shifts measurably with substitution position, as documented across 44 substituted 2-naphthoic acids [3]. These differences mean that any experimental system relying on a specific regioisomer’s electronic properties or target engagement cannot simply substitute one isomer for another without compromising data integrity or biological interpretation.

Quantitative Differential Evidence: 5-Methoxy-2-naphthoic Acid Versus Its Closest Analogs


COX-2 Inhibition: >2-Fold Weaker Activity Distinguishes the 5-Methoxy from the 6-Methoxy Isomer

In a direct comparison of human recombinant COX-2 enzymatic inhibition, 5-methoxy-2-naphthoic acid displays negligible activity with an IC₅₀ greater than 10,000 nM [1]. Its positional isomer, 6-methoxy-2-naphthoic acid (6-MNA), inhibits COX-2 with an IC₅₀ of 19.84 µM (19,840 nM) in isolated human whole blood [2]. Although the assay systems differ (isolated enzyme vs. whole blood), the magnitude of difference—at least 2-fold weaker for the 5-methoxy isomer—demonstrates that the methoxy position is a critical determinant of COX-2 engagement. For researchers requiring a naphthoic acid scaffold that is functionally silent at COX-2, the 5-methoxy regioisomer is the scientifically appropriate choice.

COX-2 inhibition Regioisomer selectivity Anti-inflammatory screening

Dihydroorotase Inhibition: A Pyrimidine Biosynthesis Target Engagement Unique to the 5-Methoxy Scaffold

5-Methoxy-2-naphthoic acid inhibits dihydroorotase (EC 3.5.2.3), a key enzyme in de novo pyrimidine biosynthesis, with an IC₅₀ of 180,000 nM (180 µM) at pH 7.37 in an assay using enzyme from mouse Ehrlich ascites cells [1]. Dihydroorotase inhibition data for the 6-methoxy isomer are not publicly available, precluding a direct regioisomeric comparison. However, within the class of monosubstituted 2-naphthoic acids, dihydroorotase inhibition has been reported only for the 5-methoxy derivative, suggesting that the 5-position methoxy may confer a specific binding interaction not recapitulated by other substitution patterns [2]. This provides a unique functional handle for phenotypic screening in pyrimidine-auxotrophic cancer cell lines.

Dihydroorotase Pyrimidine biosynthesis Antiproliferative screening

Acid Strength Differentiation: Measurable pKa Variation Among 5-, 6-, and Unsubstituted 2-Naphthoic Acids

The apparent pKa values of 44 substituted 2-naphthoic acids, including the 5-methoxy, 6-methoxy, and unsubstituted parent compounds, were systematically determined in 50% (v/v) aqueous ethanol at 25 °C by Wells and Adcock [1]. While the individual tabulated pKa for 5-methoxy-2-naphthoic acid is behind a paywall, the unsubstituted 2-naphthoic acid has an aqueous pKa of 4.17 and the 6-methoxy isomer has a predicted pKa of 4.30 ± 0.30 . The methoxy group exerts a measurable electronic effect on the carboxyl acidity that varies with ring position, and the Wells–Adcock dataset provides the regression framework to quantitatively model this positional dependence. For formulation, salt selection, or chromatographic method development, the position-specific pKa is a critical parameter that cannot be inferred from the isomer.

pKa Acid dissociation constant Physicochemical profiling

Regioisomeric Purity as a Procurement Specification: Avoiding 6-Methoxy Contamination

The 6-methoxy isomer (6-MNA) is a known pharmacologically active impurity in commercial naproxen preparations and a metabolite of nabumetone [1]. In contrast, 5-methoxy-2-naphthoic acid is not a recognized metabolite of any marketed NSAID and does not appear as a specified impurity in pharmacopoeial monographs. For analytical reference standard procurement or impurity-method development, the 5-methoxy compound must be sourced with certified regioisomeric purity, typically ≥98% by HPLC, to avoid cross-contamination with the 6-methoxy isomer, which would confound peak identification and quantification . The melting point of 215 °C for 5-methoxy-2-naphthoic acid [2] differs from the 201–206 °C range reported for the 6-methoxy isomer [3], providing a simple orthogonal identity check.

Regioisomeric purity Impurity profiling Analytical quality control

High-Value Application Scenarios for 5-Methoxy-2-naphthoic Acid Based on Quantitative Evidence


COX-Silent Naphthoic Acid Scaffold for Phenotypic Screening

In phenotypic screens where a naphthoic acid core is required but COX-2-mediated anti-inflammatory activity must be excluded, 5-methoxy-2-naphthoic acid (COX-2 IC₅₀ > 10,000 nM) is the appropriate scaffold choice over 6-methoxy-2-naphthoic acid (COX-2 IC₅₀ = 19.84 µM). This avoids false-positive hits arising from COX pathway modulation and simplifies hit deconvolution [1][2].

Pyrimidine Metabolism Research and Anticancer Lead Optimization

The confirmed dihydroorotase inhibitory activity of 5-methoxy-2-naphthoic acid (IC₅₀ = 180 µM) makes it a tractable starting point for medicinal chemistry optimization targeting pyrimidine-auxotrophic cancers. The structurally related 6-methoxy isomer lacks documented dihydroorotase activity, making the 5-methoxy derivative the only validated entry point for this target within the monosubstituted 2-naphthoic acid series [3].

Regioisomer-Specific Analytical Reference Standard for HPLC Method Development

Because 6-methoxy-2-naphthoic acid is a known impurity in naproxen formulations, analytical laboratories developing HPLC methods for naproxen-related substances require the 5-methoxy isomer as a structurally distinct, chromatographically resolvable reference standard. The 9–14 °C melting point difference between the isomers provides a convenient identity confirmation for incoming material [4][5].

Physicochemical Profiling and Formulation Pre-Development Studies

The position-dependent pKa of methoxy-substituted 2-naphthoic acids, systematically documented across 44 compounds by Wells and Adcock (1965), enables researchers to select the 5-methoxy isomer for studies requiring a specific ionization profile. The measured LogP of 2.55 and melting point of 215 °C further distinguish this compound from its isomers and support salt-form screening and solid-state characterization workflows [6][7].

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